molecular formula C21H23ClN2O4 B8184680 4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid;hydrochloride

4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid;hydrochloride

Cat. No.: B8184680
M. Wt: 402.9 g/mol
InChI Key: PXLCEQBBGIKBTF-UHFFFAOYSA-N
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Description

4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid;hydrochloride is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate molecular framework, which includes a fluoren-9-ylmethoxycarbonyl group attached to a methylated piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid;hydrochloride typically involves multiple steps, starting with the preparation of the fluoren-9-ylmethoxycarbonyl chloride. This intermediate is then reacted with methylpiperazine under controlled conditions to form the desired compound. The reaction conditions include maintaining a specific temperature range, using appropriate solvents, and ensuring the correct stoichiometric ratios of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of reaction parameters. Continuous flow chemistry techniques may be employed to enhance efficiency and yield. Purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The fluoren-9-ylmethoxycarbonyl group can be oxidized under specific conditions.

  • Reduction: : Reduction reactions can be performed to modify the functional groups.

  • Substitution: : Substitution reactions at the piperazine ring are possible, leading to derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully optimized to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions include oxidized derivatives of the fluoren-9-ylmethoxycarbonyl group, reduced forms of the compound, and substituted derivatives of the piperazine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is utilized in the study of enzyme inhibitors and receptor binding assays. Its ability to interact with biological targets makes it a useful tool in understanding biological processes.

Medicine

In the medical field, this compound has potential applications in drug development. Its structural features may be exploited to create new therapeutic agents with improved efficacy and safety profiles.

Industry

In industry, the compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets. The fluoren-9-ylmethoxycarbonyl group can bind to receptors or enzymes, modulating their activity. The piperazine ring may interact with biological membranes, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid;hydrochloride include:

  • 4-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid

  • 4-(9H-fluoren-9-ylmethoxycarbonyl)amino acid derivatives

  • Fluoren-9-ylmethoxycarbonyl-substituted piperazines

Uniqueness

What sets this compound apart from these similar compounds is its specific structural features, such as the presence of the methylated piperazine ring and the fluoren-9-ylmethoxycarbonyl group

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4.ClH/c1-22-10-11-23(12-19(22)20(24)25)21(26)27-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18;/h2-9,18-19H,10-13H2,1H3,(H,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLCEQBBGIKBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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